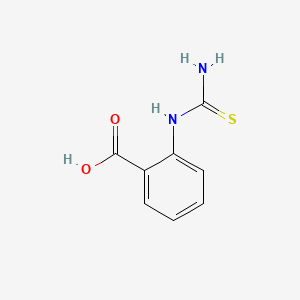

2-Thioureidobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(carbamothioylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c9-8(13)10-6-4-2-1-3-5(6)7(11)12/h1-4H,(H,11,12)(H3,9,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGSMMCFFEBSAKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60955522 | |

| Record name | 2-{[Imino(sulfanyl)methyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33942-49-3 | |

| Record name | 2-[(Aminothioxomethyl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33942-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthranilic acid, N-(thiocarbamoyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033942493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[Imino(sulfanyl)methyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Thioureidobenzoic Acid: Pathway and Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thioureidobenzoic acid and its derivatives are a class of organic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science. The presence of both a carboxylic acid and a thiourea moiety within the same molecular framework imparts a unique combination of chemical reactivity and biological activity. These compounds serve as crucial intermediates in the synthesis of various heterocyclic systems, including quinazolines and benzothiazines, which are known to possess a wide range of pharmacological properties such as antimicrobial, anti-inflammatory, and anticancer activities. This guide provides a comprehensive overview of the primary synthesis pathway for this compound, delving into the underlying reaction mechanism, a detailed experimental protocol, and methods for characterization.

Core Synthesis Pathway: Reaction of Anthranilic Acid with Isothiocyanates

The most direct and widely employed method for the synthesis of this compound and its N-substituted derivatives is the nucleophilic addition of anthranilic acid (2-aminobenzoic acid) to an isothiocyanate. This reaction is robust, generally high-yielding, and proceeds under mild conditions, making it a staple in synthetic organic chemistry.

The overall transformation can be represented as follows:

Caption: General reaction scheme for the synthesis of N-substituted 2-thioureidobenzoic acids.

Mechanistic Insights: Nucleophilic Addition

The reaction proceeds via a well-established nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amino group in anthranilic acid acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate.[1]

The key steps of the mechanism are as follows:

-

Nucleophilic Attack: The amino group of anthranilic acid attacks the central carbon of the isothiocyanate. This carbon is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms.

-

Intermediate Formation: This attack leads to the formation of a transient zwitterionic intermediate.[1]

-

Proton Transfer: A proton is transferred from the nitrogen of the former amino group to the nitrogen of the isothiocyanate moiety, resulting in the stable thiourea product. In some cases, this proton transfer can be facilitated by a second molecule of the amine reactant or the solvent.[2]

Caption: Stepwise mechanism of the nucleophilic addition of anthranilic acid to an isothiocyanate.

Experimental Protocol: Synthesis of 2-(3-Ethylthioureido)benzoic Acid

This protocol details the synthesis of a representative N-substituted derivative, 2-(3-ethylthioureido)benzoic acid.[3] This procedure can be adapted for the synthesis of other N-substituted analogues by replacing ethyl isothiocyanate with the desired isothiocyanate.

Materials:

-

Anthranilic acid

-

Ethyl isothiocyanate

-

Ethanol (absolute)

-

Hydrochloric acid (concentrated)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and flask

-

Beakers and graduated cylinders

-

pH indicator paper

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask, dissolve a specific amount of anthranilic acid in absolute ethanol.

-

Addition of Isothiocyanate: To the stirred solution, add a stoichiometric equivalent of ethyl isothiocyanate dropwise at room temperature.

-

Reaction: The reaction mixture is then refluxed for a specified period, typically a few hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Precipitation: After cooling the reaction mixture to room temperature, the product is precipitated by the slow addition of acidified water (prepared by adding a small amount of concentrated hydrochloric acid to deionized water).

-

Isolation: The resulting solid precipitate is collected by vacuum filtration using a Büchner funnel.

-

Washing: The collected solid is washed with cold deionized water to remove any unreacted starting materials and inorganic impurities.

-

Drying: The purified product is dried in a desiccator or a vacuum oven at a moderate temperature.

Characterization of this compound Derivatives

The structure and purity of the synthesized this compound derivatives are confirmed using various spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzoic acid ring, the N-H protons of the thiourea linkage, and the protons of the substituent on the thiourea nitrogen. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift. |

| ¹³C NMR | Resonances for the carbonyl carbon of the carboxylic acid, the thiocarbonyl carbon (C=S) of the thiourea, the aromatic carbons, and the carbons of the N-substituent. |

| FT-IR | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), N-H stretching of the thiourea, C=O stretching of the carboxylic acid, and C=S stretching of the thiourea. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the compound, along with characteristic fragmentation patterns. |

Table 1: Summary of Spectroscopic Characterization Methods

Causality Behind Experimental Choices

-

Choice of Solvent: Ethanol is a common choice as it effectively dissolves anthranilic acid and is a polar protic solvent that can facilitate the proton transfer step in the mechanism. Toluene can also be used, particularly for less polar reactants.

-

Reaction Temperature: Refluxing is often employed to increase the reaction rate. However, for highly reactive isothiocyanates, the reaction may proceed efficiently at room temperature.

-

Acidified Water for Precipitation: The addition of acidified water ensures the complete protonation of the carboxylic acid group, promoting its precipitation from the reaction mixture.

Trustworthiness and Self-Validation

The described protocol is a self-validating system. The successful formation of the product can be readily confirmed by the spectroscopic methods outlined in the characterization section. The melting point of the synthesized compound can also be compared with literature values for further validation. The purity of the compound can be assessed by techniques such as TLC and HPLC.

Conclusion

The synthesis of this compound and its derivatives via the nucleophilic addition of anthranilic acid to isothiocyanates is a reliable and versatile method. This in-depth guide has provided a comprehensive overview of the synthesis pathway, the underlying mechanism, a detailed experimental protocol, and characterization techniques. This information is intended to empower researchers, scientists, and drug development professionals in their efforts to synthesize and utilize these valuable compounds for a wide range of applications.

References

-

ChemRxiv. Recent Advancement in Synthesis of Isothiocyanates. Available from: [Link]

- Mortada WI, El-Defrawy MM, Kenawy IMM, El-Asmy AA. A new thiourea derivative [2-(3-ethylthioureido)benzoic acid] for cloud point extraction of some trace metals in water, biological and food samples. J Trace Elem Med Biol. 2018 Jan;45:1-7. doi: 10.1016/j.jtemb.2017.09.003. Epub 2017 Sep 21. PMID: 28965586.

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

ResearchGate. Synthesis of new 2-(4-methyl-phenoxymethyl)benzoic acid thioureides. Available from: [Link]

- Shaw, K. B., & Wood, J. W. (1953). The kinetics and mechanism of aminolysis of isothiocyanates. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-5.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. A new thiourea derivative [2-(3-ethylthioureido)benzoic acid] for cloud point extraction of some trace metals in water, biological and food samples - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Thioureidobenzoic Acid

Introduction: The Significance of 2-Thioureidobenzoic Acid

This compound is an intriguing organic molecule that holds potential in various scientific domains, particularly in medicinal chemistry and materials science. As a derivative of anthranilic acid, it possesses a unique combination of a carboxylic acid and a thiourea functional group. This distinct molecular architecture suggests its utility as a versatile building block for synthesizing more complex heterocyclic compounds and as a candidate for drug discovery, owing to the known biological activities of thiourea derivatives.

The physicochemical properties of a compound are paramount as they govern its behavior in both biological and chemical systems. These properties dictate its solubility, absorption, distribution, metabolism, and excretion (ADME) profile in a physiological environment, and its reactivity, stability, and formulation characteristics in a laboratory setting. A thorough understanding of these parameters is, therefore, a critical first step in any research and development endeavor involving this compound.

This guide provides a comprehensive overview of the key physicochemical properties of this compound. Due to the limited availability of specific experimental data for this compound in the public domain, this document serves a dual purpose: to present what can be inferred from related structures and, more importantly, to provide detailed, field-proven experimental protocols for the empirical determination of these properties. This approach is designed to empower researchers to generate reliable data and make informed decisions in their work.

Chemical Structure and Synthesis

The foundational step in characterizing any compound is to understand its synthesis and confirm its structure. This compound can be synthesized from readily available starting materials.

Synthetic Pathway

A common and efficient method for the synthesis of this compound involves the reaction of anthranilic acid with a thiocyanate salt in the presence of an acid, which generates the isothiocyanate in situ, followed by reaction with ammonia. A more direct approach involves the reaction of anthranilic acid with an isothiocyanate precursor. For instance, the reaction of 3,5-bis(trifluoromethyl)phenyl isothiocyanate with aminobenzoic acid has been reported to proceed at room temperature.[1]

Caption: Synthesis of this compound.

Experimental Protocol for Synthesis

The following protocol is a general procedure that can be adapted for the synthesis of this compound.

Materials:

-

Anthranilic acid

-

3,5-bis(trifluoromethyl)phenyl isothiocyanate (or a similar isothiocyanate precursor)

-

Dichloromethane (DCM)

-

Tetrahydrofuran (THF)

-

Hexanes

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve the isothiocyanate precursor (1 equivalent) in dichloromethane.

-

Add anthranilic acid (1 equivalent) to the solution.

-

If solubility is an issue, add a minimal amount of tetrahydrofuran to achieve a homogeneous solution.

-

Stir the reaction mixture at room temperature for 48 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the product under vacuum.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexanes and ethyl acetate).[1]

Solubility Profile

Solubility is a critical determinant of a drug's bioavailability and a key parameter in designing chemical reactions and purification processes. The solubility of this compound is expected to be influenced by its carboxylic acid and thiourea moieties.

Predicted Solubility

-

Aqueous Solubility: The presence of the carboxylic acid group suggests that the solubility of this compound will be pH-dependent. In acidic solutions, the carboxylic acid will be protonated, leading to lower aqueous solubility. Conversely, in neutral to basic solutions, the carboxylic acid will be deprotonated to its carboxylate form, which is more polar and thus expected to have higher aqueous solubility.

-

Organic Solvents: The aromatic ring and the thiourea group contribute to its organic character, suggesting solubility in polar organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). It is expected to have limited solubility in non-polar solvents like hexanes.

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound is the shake-flask method.

Materials:

-

This compound

-

A range of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Add an excess amount of this compound to a known volume of the desired solvent in a vial.

-

Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

After incubation, centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a calibrated UV-Vis spectrophotometer or HPLC method.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

Acid-Base Properties (pKa)

The pKa value is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For this compound, the pKa of the carboxylic acid group is of primary interest.

Predicted pKa

The pKa of benzoic acid is approximately 4.2. The electron-withdrawing nature of the thioureido group at the ortho position is expected to increase the acidity of the carboxylic acid, thus lowering its pKa relative to benzoic acid.

Experimental Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[2][3][4][5]

Materials:

-

This compound

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Potassium chloride (KCl) for maintaining ionic strength

-

Calibrated pH meter with an electrode

-

Magnetic stirrer and stir bar

-

Buret

Procedure:

-

Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[4]

-

Accurately weigh a sample of this compound and dissolve it in a known volume of water (or a co-solvent if solubility is low) to prepare a solution of known concentration (e.g., 1 mM).[4]

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[4]

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titrate the solution with the standardized NaOH solution, adding small increments of the titrant and recording the pH after each addition.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

Caption: Workflow for pKa determination.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) are used to determine the melting point and assess the thermal stability of a compound.

Experimental Protocol for Melting Point Determination using DSC

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7][8][9]

Materials:

-

This compound

-

DSC instrument

-

Aluminum or hermetically sealed pans and lids

Procedure:

-

Calibrate the DSC instrument for temperature and heat flow using certified reference materials (e.g., indium).[9]

-

Accurately weigh a small amount of this compound (typically 1-5 mg) into a DSC pan.

-

Seal the pan with a lid.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Record the heat flow as a function of temperature.

-

The melting point is determined as the onset or peak temperature of the endothermic event on the DSC thermogram.[7]

| Property | Predicted/Comparative Value | Experimental Protocol |

| Melting Point | Thiourea derivatives often have melting points in the range of 150-250 °C. | Differential Scanning Calorimetry (DSC) |

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure by providing information about the hydrogen and carbon environments in the molecule.[10][11][12][13][14]

Experimental Protocol:

-

Dissolve a small amount of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Process the data (Fourier transform, phase correction, and baseline correction).

-

Analyze the chemical shifts, integration (for ¹H), and coupling patterns to assign the signals to the respective nuclei in the molecule.

Predicted ¹H NMR Signals:

-

Aromatic protons on the benzoic acid ring.

-

N-H protons of the thiourea group, which may be broad and exchangeable with D₂O.

-

A carboxylic acid proton, which will be a broad singlet at a downfield chemical shift.

Predicted ¹³C NMR Signals:

-

Carbonyl carbon of the carboxylic acid.

-

Thiocarbonyl carbon (C=S) of the thiourea group.

-

Aromatic carbons of the benzene ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[15][16][17][18][19]

Experimental Protocol (KBr Pellet Method):

-

Thoroughly grind a small amount of this compound (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) in an agate mortar.[17]

-

Press the mixture in a die under high pressure to form a transparent pellet.[16][19]

-

Place the pellet in the sample holder of an FT-IR spectrometer.

-

Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

| Functional Group | Expected Characteristic IR Absorption (cm⁻¹) |

| O-H (Carboxylic Acid) | Broad band around 3300-2500 |

| N-H (Thiourea) | Bands in the region of 3400-3100 |

| C=O (Carboxylic Acid) | Strong band around 1700-1680 |

| C=S (Thiourea) | Band in the region of 1300-1100 |

| C-N (Thiourea) | Bands in the region of 1500-1400 |

| Aromatic C=C | Bands in the region of 1600-1450 |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for quantitative analysis. Aromatic compounds and those with conjugated systems, like this compound, typically exhibit characteristic UV absorption. Thiourea itself has absorption maxima at 196 nm and 236 nm.[20] The presence of the aromatic ring in this compound is expected to result in absorption bands at longer wavelengths.

Experimental Protocol:

-

Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., methanol or ethanol).

-

Record the absorption spectrum over a range of wavelengths (e.g., 200-400 nm) using a UV-Vis spectrophotometer.

-

Identify the wavelength(s) of maximum absorbance (λ_max).

Crystallography and Polymorphism

Single-crystal X-ray diffraction is the gold standard for unequivocally determining the three-dimensional atomic and molecular structure of a crystalline compound.[21][22][23][24][25]

Experimental Protocol for Single-Crystal X-ray Diffraction

Procedure:

-

Crystal Growth: Grow single crystals of this compound of suitable size and quality (typically 0.1-0.3 mm in each dimension) by slow evaporation of a saturated solution in an appropriate solvent.

-

Crystal Mounting: Carefully mount a selected crystal on a goniometer head.[21]

-

Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are collected by a detector as the crystal is rotated.[24]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved and refined to obtain the precise atomic positions, bond lengths, and bond angles.

The crystal structure would reveal important information about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and thiourea groups, which are crucial for understanding the solid-state properties of the compound.

Conclusion

This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of this compound. While specific experimental data for this compound is not extensively available, the provided protocols, based on established scientific principles and standard methodologies, offer a clear path for researchers to generate high-quality, reliable data. A thorough understanding and empirical determination of these properties are indispensable for advancing the research and development of this compound and its derivatives in the fields of medicinal chemistry, drug development, and materials science.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

CureFFI.org. (2016). Differential scanning calorimetry. [Link]

-

SIELC Technologies. UV-Vis Spectrum of Thiourea. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

Unknown. Potentiometric Titration of an Unknown Weak Acid. [Link]

-

University of Helsinki. Quick User Guide for FT-IR. [Link]

-

Chemistry For Everyone. (2025). How Does DSC Measure Melting Point (Tm)?. YouTube. [Link]

-

Metin, Balcı. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005. [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

Johnson, M. B., & Breyer, J. A. (2015). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of visualized experiments : JoVE, (100), 52673. [Link]

-

Unknown. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Engineering Technologies and Management Research. [Link]

-

De Witte, A. M., et al. (2013). Development of Methods for the Determination of pKa Values. Journal of the American Chemical Society, 135(4), 1481–1490. [Link]

-

Shimadzu. KBr Pellet Method. [Link]

-

Unknown. Sample preparation for FT-IR. [Link]

-

Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

ResearchGate. (2019). How do you use Differential Scanning Calorimetry (DSC) for DNA melting temperature?. [Link]

-

Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

-

Jetir.org. (Unknown). Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. [Link]

-

Unknown. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

-

AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy?. [Link]

-

Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Wisdomlib. (2025). 1H NMR and 13C NMR: Significance and symbolism. [Link]

-

Unknown. NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

Wikipedia. X-ray crystallography. [Link]

-

Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]

-

Unknown. Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). [Link]

-

ResearchGate. UV-Vis absorbance of Schreiner's thiourea 3a (6 × 10 −5 M) in MeOH,.... [Link]

-

Blagden, N., et al. (2021). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 21(11), 6543–6557. [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. [Link]

-

CSB and SJU Digital Commons. (2019). Development of Anthranilic Acid Based Thiourea Catalysts for the Nitroaldol Reaction. [Link]

-

ResearchGate. UV-Vis. spectrum of Thiourea single crystal. [Link]

-

Al-Moktary, M. A., et al. (2021). Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts. Frontiers in Chemistry, 9, 634567. [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]

-

Portland Press. (2021). A beginner's guide to X-ray data processing. [Link]

Sources

- 1. digitalcommons.csbsju.edu [digitalcommons.csbsju.edu]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential scanning calorimetry [cureffi.org]

- 7. youtube.com [youtube.com]

- 8. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 9. torontech.com [torontech.com]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. wisdomlib.org [wisdomlib.org]

- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 13. books.rsc.org [books.rsc.org]

- 14. nmr.ceitec.cz [nmr.ceitec.cz]

- 15. helsinki.fi [helsinki.fi]

- 16. scienceijsar.com [scienceijsar.com]

- 17. shimadzu.com [shimadzu.com]

- 18. eng.uc.edu [eng.uc.edu]

- 19. azom.com [azom.com]

- 20. UV-Vis Spectrum of Thiourea | SIELC Technologies [sielc.com]

- 21. creative-biostructure.com [creative-biostructure.com]

- 22. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 23. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 25. portlandpress.com [portlandpress.com]

2-Thioureidobenzoic acid structural characterization techniques

An In-Depth Technical Guide to the Structural Characterization of 2-Thioureidobenzoic Acid

As a Senior Application Scientist, my experience has consistently demonstrated that the unambiguous structural elucidation of a molecule is not a linear process but a synergistic integration of multiple analytical techniques. This guide is designed for researchers, medicinal chemists, and drug development professionals who require a robust, field-proven methodology for characterizing this compound and its derivatives. We will move beyond simple data reporting to explore the causality behind our instrumental choices, ensuring that each step provides a layer of validation for the next. The core principle of this guide is to establish a self-validating workflow where spectroscopic and analytical data converge to provide an irrefutable structural assignment.

This compound serves as a valuable scaffold in medicinal chemistry and a precursor for heterocyclic compounds.[1] Its structure, featuring a benzoic acid moiety linked to a thiourea group, presents distinct analytical signatures that we will learn to expertly decode. This guide provides the foundational protocols and interpretative logic to confidently confirm its identity and purity.

The overall strategy involves a tiered approach, beginning with foundational spectroscopic methods to assemble the structural puzzle and culminating in definitive techniques for absolute confirmation.

Sources

Spectroscopic Analysis of 2-Thioureidobenzoic Acid: A Technical Guide for Researchers

Introduction

2-Thioureidobenzoic acid is a molecule of significant interest in medicinal chemistry and drug development due to the presence of two key functional moieties: a thiourea group, known for its diverse biological activities, and a benzoic acid group, a common scaffold in pharmaceuticals. A thorough understanding of its structural and electronic properties is paramount for its application and further development. Spectroscopic analysis provides a fundamental and powerful toolkit for elucidating the molecular structure and purity of this compound.

This technical guide offers an in-depth exploration of the spectroscopic characteristics of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As direct experimental spectra for this specific compound are not widely available in the public domain, this guide will leverage a predictive approach. By systematically analyzing the spectroscopic data of closely related structural analogs—benzoic acid, 2-aminobenzoic acid, thiourea, and phenylthiourea—we will construct a detailed and scientifically grounded prediction of the expected spectra of this compound. This approach not only provides a valuable reference for researchers working with this molecule but also serves as a practical example of spectroscopic interpretation and prediction.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound, featuring a benzoic acid scaffold with a thiourea group at the ortho position, dictates its unique spectroscopic fingerprint. The intramolecular interactions between the carboxylic acid and thiourea moieties are expected to influence the chemical environment of the constituent atoms and bonds.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information on the electronic environment of each unique proton and carbon atom.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent such as DMSO-d₆. The choice of DMSO-d₆ is crucial as it can solubilize the compound and, importantly, allow for the observation of exchangeable protons (from the -COOH and -NH groups). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of approximately -1 to 14 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

The relaxation delay should be set to at least 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of approximately 0 to 200 ppm.

-

Employ proton decoupling to simplify the spectrum to singlets for each carbon.

-

A larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts to the TMS signal.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons and the exchangeable protons of the carboxylic acid and thiourea groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~13.0 - 13.5 | Broad Singlet | 1H | -COOH | Carboxylic acid protons are highly deshielded and often appear as a broad signal.[1] |

| ~9.5 - 10.0 | Broad Singlet | 1H | Ar-NH- | The proton on the nitrogen attached to the aromatic ring is expected to be deshielded due to the electronic effects of the ring and thiocarbonyl group. |

| ~8.0 - 8.2 | Doublet | 1H | Ar-H | Aromatic proton ortho to the carboxylic acid group and meta to the thioureido group. Deshielded by the anisotropic effect of the C=O. |

| ~7.6 - 7.8 | Triplet | 1H | Ar-H | Aromatic proton para to the carboxylic acid group. |

| ~7.2 - 7.4 | Broad Singlet | 2H | -NH₂ | Protons on the terminal nitrogen of the thiourea moiety. Their chemical shift can be broad and concentration-dependent.[2][3] |

| ~7.0 - 7.2 | Triplet | 1H | Ar-H | Aromatic proton meta to the carboxylic acid group. |

| ~6.8 - 7.0 | Doublet | 1H | Ar-H | Aromatic proton ortho to the thioureido group. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~182 - 185 | C=S | The thiocarbonyl carbon is significantly deshielded and typically appears in this region.[2] |

| ~168 - 172 | C=O | The carboxylic acid carbonyl carbon is also deshielded.[4][5][6] |

| ~140 - 145 | Ar-C | Quaternary aromatic carbon attached to the thioureido group. |

| ~133 - 135 | Ar-CH | Aromatic CH carbon. |

| ~130 - 132 | Ar-CH | Aromatic CH carbon. |

| ~128 - 130 | Ar-C | Quaternary aromatic carbon attached to the carboxylic acid group. |

| ~122 - 125 | Ar-CH | Aromatic CH carbon. |

| ~118 - 120 | Ar-CH | Aromatic CH carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of finely ground this compound (approx. 1-2 mg) with about 100-200 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press. Alternatively, for an Attenuated Total Reflectance (ATR) setup, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectral range should be from 4000 to 400 cm⁻¹.

-

-

Data Processing: The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Predicted IR Spectrum

The IR spectrum of this compound is expected to be complex, showing characteristic absorptions for the O-H, N-H, C=O, C=S, and aromatic C-H and C=C bonds.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| 3300 - 2500 (broad) | O-H stretch | Characteristic broad absorption of a hydrogen-bonded carboxylic acid.[7][8] |

| 3400 - 3100 | N-H stretch | Stretching vibrations of the -NH and -NH₂ groups of the thiourea moiety.[9] |

| ~1700 - 1680 | C=O stretch | Carbonyl stretching of the carboxylic acid, potentially at a lower frequency due to conjugation with the aromatic ring.[7][10] |

| ~1600, ~1475 | C=C stretch | Aromatic ring stretching vibrations. |

| ~1590 | N-H bend | Bending vibration of the N-H bonds. |

| ~1450 | C-N stretch | Stretching of the carbon-nitrogen bond in the thiourea group. |

| ~1320 - 1210 | C-O stretch | Stretching of the carbon-oxygen single bond of the carboxylic acid.[8] |

| ~730 | C=S stretch | Thiocarbonyl stretching vibration. This band can be weak and coupled with other vibrations.[9] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to generate the molecular ion with minimal fragmentation. For fragmentation studies, Electron Impact (EI) ionization can be employed.

-

Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

-

Data Acquisition:

-

Acquire the full scan mass spectrum to determine the molecular weight.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain a characteristic fragmentation pattern.

-

-

Data Analysis: Interpret the mass spectrum to identify the molecular ion and the major fragment ions.

Predicted Mass Spectrum and Fragmentation

The molecular weight of this compound (C₈H₈N₂O₂S) is 196.23 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ at m/z 197 is expected to be the base peak. The EI-MS will likely show the molecular ion peak [M]⁺˙ at m/z 196, followed by several fragment ions.

Caption: Predicted major fragmentation pathway of this compound in EI-MS.

Predicted Fragmentation Table:

| m/z | Proposed Fragment | Loss from Parent/Precursor |

| 196 | [C₈H₈N₂O₂S]⁺˙ | Molecular Ion |

| 179 | [C₈H₇N₂OS]⁺ | Loss of -OH |

| 151 | [C₇H₅N₂S]⁺ | Loss of -COOH |

| 136 | [C₇H₆NO₂]⁺ | Loss of H₂NCS |

| 105 | [C₇H₅O]⁺ | From m/z 136, loss of -NO |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment for benzene derivatives.[11] |

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectra are based on established principles of spectroscopy and data from closely related analog molecules. These predictions offer a robust framework for researchers to identify and characterize this compound in their experimental work. The provided protocols serve as a practical starting point for obtaining high-quality spectroscopic data. As with any predictive analysis, experimental verification remains the gold standard, and it is our hope that this guide will facilitate and inform such empirical studies.

References

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis.... Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of benzoic acid and sodium benzoate in 0.2% chitosan solution (pH 3.3). Retrieved from [Link]

-

Proprep. (n.d.). Interpret the benzoic acid IR spectrum, focusing on the carboxylic acid functional group s characteristic peaks. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Can someone explain the mass spectrum of benzoic acid?. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0001870). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of pure thiourea in DMSO-d 6. Retrieved from [Link]

-

IOSR Journal. (n.d.). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001123). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001123). Retrieved from [Link]

-

PubChem. (n.d.). Phenylthiourea. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of (1c) 1-(4-methylphenyl)-3-phenyl-thiourea (CHCl3-d). Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR (400 MHz, DMSO-d 6 ) spectra of thiourea (a) and NSA 08 (b). Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. hmdb.ca [hmdb.ca]

- 6. Benzoic acid(65-85-0) 13C NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. iosrjournals.org [iosrjournals.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. homework.study.com [homework.study.com]

An In-depth Technical Guide to the Biological Activity Screening of 2-Thioureidobenzoic Acid Derivatives

Introduction: The Therapeutic Potential of 2-Thioureidobenzoic Acid Derivatives

In the landscape of modern drug discovery, the thiourea scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2] When incorporated into a benzoic acid framework, specifically as this compound derivatives, these compounds present a unique combination of structural features that make them compelling candidates for therapeutic development. The presence of the thiourea moiety (–NH–C(S)–NH–) offers multiple points for hydrogen bonding and potential coordination with metallic cofactors in enzymes, while the carboxylic acid group of the benzoic acid ring can enhance solubility and provide an additional site for interaction with biological targets.[3]

This technical guide provides a comprehensive overview of the methodologies employed in the biological activity screening of this promising class of compounds. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying rationale and field-proven insights to empower effective and efficient screening cascades. We will delve into the key therapeutic areas where these derivatives have shown promise, including oncology, infectious diseases, and enzyme inhibition, providing detailed experimental workflows and data interpretation strategies.

Part 1: Anticancer Activity Screening

The proliferation of cancer cells is often linked to dysregulation of cellular processes such as cell division and signaling pathways.[4] this compound derivatives have demonstrated significant potential as anticancer agents, primarily through mechanisms that disrupt these fundamental processes.[2][5][6]

Cytotoxicity Assessment: The Foundation of Anticancer Screening

The initial step in evaluating the anticancer potential of a compound is to determine its cytotoxicity against various cancer cell lines. This provides a broad measure of a compound's ability to inhibit cell growth or induce cell death.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, sensitive, and reliable colorimetric method for assessing cell viability.[7][8] The principle of this assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases of metabolically active cells.[7][8] This conversion is directly proportional to the number of viable cells.[7]

Experimental Protocol: MTT Assay

-

Cell Seeding:

-

Harvest cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) during their exponential growth phase.[7]

-

Seed 100 µL of a cell suspension (typically 5,000-10,000 cells/well) into each well of a 96-well plate.[9] Include wells for "cell-free" blanks (medium only) to determine background absorbance.[7]

-

Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2) to allow cells to attach.[7]

-

-

Compound Treatment:

-

Prepare a series of dilutions of the this compound derivatives in complete culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM.[10]

-

After 24 hours of cell attachment, carefully aspirate the medium from the wells.

-

Add 100 µL of fresh medium containing the different concentrations of the test compounds to the respective wells. Include a vehicle control (cells treated with the solvent used to dissolve the compounds, e.g., DMSO) and an untreated control (cells in fresh medium only).[7]

-

Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[11]

-

-

MTT Incubation:

-

Following the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of 0.45-0.5 mg/mL.[9][11]

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT, forming visible purple formazan crystals.[7][11]

-

-

Solubilization of Formazan:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[7]

-

Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl, or a specialized MTT solvent) to each well.[9]

-

Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[9]

-

-

Absorbance Measurement and Data Analysis:

-

Read the absorbance at a wavelength between 570 and 590 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to correct for background absorbance.[9]

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Data Presentation: Cytotoxicity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

| Derivative A | MCF-7 (Breast) | 15.6[6] |

| Derivative B | A549 (Lung) | 39.14[5] |

| Derivative C | HeLa (Cervical) | 33-48[12] |

| Derivative D | HepG2 (Liver) | 16.28[5] |

| Doxorubicin (Control) | MCF-7 (Breast) | ~1 |

Mechanism of Action: Unraveling the Anticancer Effects

Identifying the molecular mechanism by which a compound exerts its anticancer activity is a critical step in drug development. For thiourea derivatives, a common mechanism is the disruption of microtubule dynamics.

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs.[10][13] The in vitro tubulin polymerization assay is a fundamental method to screen for compounds that interfere with microtubule dynamics.[10] The assay monitors the increase in light scattering or absorbance as purified tubulin polymerizes into microtubules.[10]

Experimental Protocol: Tubulin Polymerization Assay

-

Reagent Preparation:

-

Reconstitute purified tubulin protein (e.g., bovine brain tubulin) to a concentration of 3-4 mg/mL in a GTP-supplemented buffer on ice.[10][14]

-

Prepare serial dilutions of the this compound derivatives and control compounds (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer). A typical concentration range to test would be 0.1 µM to 10 µM.[14]

-

-

Assay Setup:

-

Monitoring Polymerization:

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 340 nm every 60 seconds for one hour.[14]

-

-

Data Analysis:

-

Plot the absorbance at 340 nm as a function of time for each concentration.[10]

-

Determine key parameters from the polymerization curves: the lag time, the maximum rate of polymerization (Vmax), and the maximum polymer mass (Amax).[10]

-

Calculate the IC50 value by plotting the Vmax or Amax as a function of the logarithm of the compound concentration and fitting the data to a dose-response curve.[10]

-

Visualization: Experimental Workflow for Anticancer Screening

Caption: Workflow for anticancer activity screening of this compound derivatives.

Part 2: Antimicrobial Activity Screening

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[15] Thioureido derivatives have demonstrated promising activity against a range of bacteria and fungi.[15][16][17][18]

Qualitative and Quantitative Antimicrobial Susceptibility Testing

Initial screening for antimicrobial activity often involves qualitative methods to determine if a compound has any effect on microbial growth, followed by quantitative methods to determine the potency of that effect.

The agar disk diffusion test is a widely used qualitative method for routine antimicrobial susceptibility testing.[19][20][21] In this method, a standardized inoculum of a test microorganism is spread across an agar plate, and filter paper discs containing the test compound are placed on the surface.[19][20] The compound diffuses into the agar, and if it is effective against the microorganism, a clear zone of no growth will appear around the disk.[20][21]

Experimental Protocol: Agar Disk Diffusion

-

Inoculum Preparation:

-

Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard.[20]

-

-

Plate Inoculation:

-

Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[20]

-

-

Disk Application:

-

Aseptically apply sterile filter paper discs (6 mm in diameter) impregnated with a known concentration of the this compound derivative onto the surface of the inoculated agar plate.[19]

-

Include positive control (a known antibiotic) and negative control (solvent-only) discs.

-

-

Incubation:

-

Incubate the plates under suitable conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).

-

-

Measurement of Inhibition Zones:

-

Measure the diameter of the zones of complete inhibition in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.[19]

-

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16]

Experimental Protocol: Broth Microdilution

-

Compound Dilution:

-

In a 96-well microplate, prepare serial twofold dilutions of the this compound derivatives in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

-

Inoculation:

-

Add a standardized inoculum of the test microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

-

Incubation:

-

Incubate the microplate under appropriate conditions.

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

-

Data Presentation: Antimicrobial Activity of this compound Derivatives

| Compound | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |

| Derivative E | S. aureus | 18 | 32[15][17] |

| Derivative F | E. coli | 12 | 128 |

| Derivative G | C. albicans | 15 | 62.5[16] |

| Ampicillin (Control) | S. aureus | 25 | 2 |

| Fluconazole (Control) | C. albicans | 22 | 4 |

Part 3: Enzyme Inhibition Screening

The specific inhibition of enzymes is a cornerstone of modern drug discovery.[22] Thiourea derivatives are known to inhibit a variety of enzymes, including those involved in microbial virulence and metabolic diseases.[1][22][23][24]

Targeting Key Enzymes

The selection of an enzyme target for screening depends on the therapeutic area of interest. For this compound derivatives, enzymes such as urease (implicated in H. pylori infections) and carbonic anhydrase (involved in various physiological processes) are relevant targets.[22]

Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide, a key virulence factor for bacteria like Helicobacter pylori.[22] Inhibition of urease is a therapeutic strategy to combat these infections.[22]

Experimental Protocol: Urease Inhibition Assay

-

Reaction Mixture:

-

Prepare a reaction mixture containing urease enzyme, urea (the substrate), and a pH indicator in a buffer solution.

-

Add varying concentrations of the this compound derivatives to the reaction mixture.

-

-

Incubation:

-

Incubate the mixture at a controlled temperature (e.g., 37°C).

-

-

Measurement of Activity:

-

The production of ammonia from urea hydrolysis leads to an increase in pH, which can be monitored spectrophotometrically using a pH indicator.

-

Measure the change in absorbance over time to determine the rate of the enzymatic reaction.

-

-

Data Analysis:

-

Calculate the percentage of urease inhibition for each compound concentration.

-

Determine the IC50 value, which is the concentration of the compound that inhibits urease activity by 50%.

-

Visualization: Signaling Pathway for Enzyme Inhibition

Caption: Generalized pathway of enzyme inhibition by this compound derivatives.

Conclusion: A Versatile Scaffold for Drug Discovery

The biological activity screening of this compound derivatives reveals a class of compounds with significant therapeutic potential across multiple domains. Their demonstrated efficacy in anticancer, antimicrobial, and enzyme inhibition assays underscores the versatility of this chemical scaffold. The in-depth technical guide provided here offers a robust framework for researchers to systematically evaluate these and other novel compounds. By understanding the causality behind experimental choices and employing validated protocols, the scientific community can accelerate the journey of these promising molecules from the laboratory to the clinic.

References

- BenchChem. (n.d.). Application Notes and Protocols: Tubulin Polymerization Assay with Tubulin Inhibitor 26.

- BenchChem. (n.d.). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.

- Valgas, C., de Souza, S. M., Smânia, E. F. A., & Smânia Jr, A. (2007). Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central, 3(2), 1-10.

- BenchChem. (n.d.). Application Notes and Protocols: Tubulin Polymerization Inhibition Assay Using (+)-Benzoylchelidonine.

- Chifiriuc, M. C., Limban, C., Israil, A. M., & Missir, A. V. (2008). Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid. Molecules, 13(3), 567-578.

- Abcam. (n.d.). MTT assay protocol.

- Adamson, L., Li, Y., & Li, F. (2021). A review for cell-based screening methods in drug discovery. Journal of Pharmacological and Toxicological Methods, 110, 107080.

- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.

- ResearchGate. (n.d.). MTT Proliferation Assay Protocol.

- Limban, C., Chifiriuc, M. C., Israil, A. M., & Missir, A. V. (2011). New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity. Farmacia, 59(4), 481-489.

- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.

- Hardy Diagnostics. (2024, February 5). Agar diffusion susceptibility test: Significance and symbolism.

- Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.

- Blass, B. E. (2015). In vitro Screening Systems. ResearchGate.

- Wikipedia. (n.d.). Disk diffusion test.

- Bio-protocol. (n.d.). 3.7. Tubulin Polymerization Inhibition Assay.

- American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.

- Zhou, J., Panda, D., & Landen, J. W. (2014). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. PubMed Central, 4(1), 1-10.

- Limban, C., Chifiriuc, M. C., Israil, A. M., & Missir, A. V. (2011). New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity. Amazon S3.

- Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.

- ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives.

- PubMed. (2008). Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid.

- Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2016). Design, synthesis and anticancer activity of some novel thioureido-benzenesulfonamides incorporated biologically active moieties. Chemistry Central Journal, 10, 19.

- Limban, C., Chifiriuc, M. C., Israil, A. M., & Missir, A. V. (2011). New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity. ResearchGate.

- Karolinska Institutet. (2012, May 6). Unique screening method simplifies identification of novel drugs.

- Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit.

- Khan, E., Babar, M., & Khan, A. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. PubMed Central, 16(8), 2268.

- Dias, D. A., Urban, S., & Roessner, U. (2018). Current Screening Methodologies in Drug Discovery for Selected Human Diseases. PubMed Central, 23(8), 2047.

- Chifiriuc, M. C., Limban, C., Israil, A. M., & Missir, A. V. (2008). Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid. MDPI.

- BenchChem. (n.d.). The Pivotal Role of Thiourea Derivatives in Enzyme Inhibition: A Comprehensive Technical Guide.

- MDPI. (2024, May 31). Biological Applications of Thiourea Derivatives: Detailed Review.

- de la Cruz-Cruz, J. I., Morales-Reza, M. A., & García-Sánchez, J. R. (2022). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. PubMed Central, 27(18), 6125.

- PubMed. (n.d.). Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors.

- PubMed. (2012). Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents.

- MDPI. (n.d.). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity.

- Tiyaboonchai, W., Limsuwan, S., & Charoensuk, P. (2017). Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. PubMed Central, 12(1), e0170243.

- de la Cruz-Cruz, J. I., Morales-Reza, M. A., & García-Sánchez, J. R. (2022). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. PubMed Central, 27(18), 6125.

- Schutkowski, M., & Steegborn, C. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. PubMed Central, 30(15), 102123.

- Mahdavi, M., Shirazi, M. S., & Taherkhani, R. (2020). Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes. PubMed Central, 15(1), e0230094.

- BenchChem. (n.d.). Efficacy of 2-((2- Aminophenyl)thio)benzoic Acid Derivatives in Oncology: A Comparative Analysis Against Established Anticancer Agents.

- PubMed. (2013). A new thiourea derivative [2-(3-ethylthioureido)benzoic acid] for cloud point extraction of some trace metals in water, biological and food samples.

- International Journal of Advanced Research in Science, Communication and Technology. (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.

Sources

- 1. mdpi.com [mdpi.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. noblelifesci.com [noblelifesci.com]

- 5. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. hardydiagnostics.com [hardydiagnostics.com]

- 21. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

The Renaissance of a Scaffold: An In-depth Technical Guide to the Discovery and Synthesis of Novel 2-Thioureidobenzoic Acid Analogs

Preamble: Beyond Flatland Chemistry - Acknowledging the Versatility of the Thiourea Moiety

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures," demonstrating a remarkable ability to interact with a diverse array of biological targets. The 2-thioureidobenzoic acid core, and the broader class of thiourea derivatives, represent such a scaffold.[1] Far from being a mere structural linker, the thiourea moiety (R-NH-C(S)-NH-R') is a dynamic functional group, capable of forming multiple hydrogen bonds, coordinating with metal ions, and participating in various non-covalent interactions. This chemical versatility is the wellspring of the wide spectrum of biological activities associated with its derivatives, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2][3]

This technical guide, intended for researchers, scientists, and drug development professionals, moves beyond a cursory overview. It aims to provide a deep, actionable understanding of the design, synthesis, and evaluation of novel this compound analogs. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

I. Strategic Design and Synthesis: From Blueprint to Benchtop

The journey to a novel therapeutic agent begins with a strategic design phase, informed by an understanding of structure-activity relationships (SAR). For this compound analogs, the synthetic accessibility and the potential for diversification make them an attractive starting point for lead discovery campaigns.

The Cornerstone of Synthesis: A Self-Validating Protocol

The most prevalent and robust method for the synthesis of N-acyl-N'-arylthioureas, including this compound analogs, proceeds through an in-situ generated acyl isothiocyanate intermediate. This approach is favored for its efficiency and broad substrate scope.[2][4]

The expertise in this protocol lies not just in the sequence of steps, but in understanding the "why" behind each manipulation. The choice of an anhydrous solvent, for instance, is critical to prevent the hydrolysis of the highly reactive acid chloride and isothiocyanate intermediates. The gentle reflux ensures sufficient energy to drive the reaction forward without promoting unwanted side reactions or decomposition.

Experimental Protocol: Synthesis of a Representative Analog - N-(4-chlorobenzoyl)-N'-(2-carboxyphenyl)thiourea

This protocol details the synthesis of a representative this compound analog, highlighting the critical parameters and the rationale behind them.

Step 1: Formation of the Acid Chloride

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorobenzoic acid (1.57 g, 10 mmol) and thionyl chloride (2.2 mL, 30 mmol).

-

Add a few drops of anhydrous N,N-dimethylformamide (DMF) as a catalyst.

-

Gently reflux the mixture for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After completion, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-chlorobenzoyl chloride is used directly in the next step.

Step 2: In-situ Generation of Acyl Isothiocyanate and Reaction with Anthranilic Acid

-

In a separate 250 mL three-necked flask under a nitrogen atmosphere, suspend ammonium thiocyanate (0.84 g, 11 mmol) in 50 mL of anhydrous acetone.

-

To this suspension, add the freshly prepared 2-chlorobenzoyl chloride in 20 mL of anhydrous acetone dropwise with vigorous stirring at 0 °C (ice bath).

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour. The formation of the acyl isothiocyanate is indicated by the appearance of a white precipitate of ammonium chloride.

-

In a separate beaker, dissolve anthranilic acid (2-aminobenzoic acid) (1.37 g, 10 mmol) in 30 mL of anhydrous acetone.

-

Add the solution of anthranilic acid dropwise to the acyl isothiocyanate mixture.

-

After the addition is complete, reflux the reaction mixture for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into 200 mL of ice-cold water with stirring.

-

The precipitated solid is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol to remove impurities.

-

The crude product can be purified by recrystallization from ethanol or an ethanol-water mixture to yield the final product, N-(2-chlorobenzoyl)-N'-(2-carboxyphenyl)thiourea.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis protocol, emphasizing the key transformations.

Caption: Synthetic workflow for a representative this compound analog.

II. Biological Evaluation: Unveiling the Therapeutic Potential

The true measure of a novel compound lies in its biological activity. This compound analogs have demonstrated a wide range of therapeutic potential, most notably as antimicrobial and anticancer agents, as well as enzyme inhibitors.

Antimicrobial Activity: A Renewed Assault on Resistant Pathogens

The rise of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Thiourea derivatives have shown significant promise in this area.[2][3] Studies have demonstrated that the antimicrobial activity of these compounds is often dependent on the nature and position of substituents on the aromatic rings.[2][3]

Mechanism of Action: While the exact mechanism can vary, many thiourea-based antimicrobials are thought to disrupt the bacterial cell wall or interfere with essential enzymatic processes.[5][6] For instance, some analogs may inhibit enzymes involved in peptidoglycan biosynthesis, a pathway crucial for the integrity of the bacterial cell wall.[5] Others may disrupt cellular homeostasis, such as the NAD+/NADH balance, leading to bacterial cell death.[6]

Data Presentation: In Vitro Antimicrobial Activity

The following table summarizes hypothetical minimum inhibitory concentration (MIC) data for a series of this compound analogs against representative bacterial strains. This structured presentation allows for a clear comparison of the compounds' potency and spectrum of activity.

| Compound ID | R¹ Substituent | R² Substituent | MIC (µg/mL) vs. S. aureus (MRSA) | MIC (µg/mL) vs. E. coli |

| TBA-01 | H | H | 128 | >256 |

| TBA-02 | 4-Cl | H | 32 | 128 |

| TBA-03 | 2,6-diCl | H | 16 | 64 |

| TBA-04 | 4-NO₂ | H | 32 | 128 |

| TBA-05 | 4-Cl | 5-Br | 8 | 32 |

Data is hypothetical for illustrative purposes.

Enzyme Inhibition: A Targeted Approach to Disease

The ability of the thiourea moiety to coordinate with metal ions and form hydrogen bonds makes it an effective scaffold for designing enzyme inhibitors. A notable example is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[7] Dysregulation of CA activity is implicated in diseases such as glaucoma and cancer.[7]

Hypothetical Signaling Pathway: Inhibition of a Disease-Associated Kinase

The following diagram illustrates a hypothetical signaling pathway where a this compound analog acts as an inhibitor of a critical kinase, thereby blocking a downstream pathological cascade.

Sources

- 1. sketchviz.com [sketchviz.com]

- 2. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DSpace-CRIS [zora.uzh.ch]

- 5. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 6. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Modeling of 2-Thioureidobenzoic Acid Interactions

Abstract

The thiourea scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.[1][2][3] 2-Thioureidobenzoic acid, a key derivative, presents a compelling subject for computational analysis due to its structural features—a hydrogen-bond-rich thiourea moiety combined with a carboxylic acid group. This guide provides a comprehensive, technically robust framework for investigating the molecular interactions of this compound using a suite of in silico modeling techniques. Tailored for researchers and drug development professionals, this document moves beyond procedural lists to explain the causal logic behind methodological choices, ensuring a self-validating and scientifically rigorous workflow. We will explore a multi-stage computational strategy encompassing target identification, molecular docking, molecular dynamics simulations, pharmacophore modeling, and ADMET prediction to build a holistic understanding of the compound's therapeutic potential.